Head-to-Head AChE Inhibition Comparison
In a direct comparative screening of 14 compounds isolated from Inula macrophylla, β-cyclocostunolide (AChE-IN-46, compound 4) exhibited the strongest overall AChE inhibitory effect. At 0.5 mg/mL, it achieved 67.9% inhibition, comparable to compound 11 (73.8%) and compound 5 (69.2%). However, at a reduced concentration of 0.1 mg/mL, AChE-IN-46 maintained 64.2% inhibition, while compound 11 dropped to 46.8% and compound 5 to 51.3% [1].
Compound 11: 73.8% → 46.8% (↓27.0%)
at 0.5 → 0.1 mg/mL
| Evidence Dimension | AChE inhibition rate at two concentrations |
|---|---|
| Target Compound Data | 67.9% at 0.5 mg/mL; 64.2% at 0.1 mg/mL |
| Comparator Or Baseline | Compound 11: 73.8% at 0.5 mg/mL; 46.8% at 0.1 mg/mL; Compound 5: 69.2% at 0.5 mg/mL; 51.3% at 0.1 mg/mL; Compound 14: 66.4% at 0.5 mg/mL; 43.5% at 0.1 mg/mL |
| Quantified Difference | AChE-IN-46 exhibits only a 3.7% absolute drop in inhibition when concentration is reduced 5-fold, versus 27.0% drop for compound 11 and 17.9% drop for compound 5 |
| Conditions | In vitro colorimetric assay using immobilized AChE and MnO2 nanozyme; compounds tested at 0.5 and 0.1 mg/mL |
Why This Matters
This concentration-activity profile suggests that AChE-IN-46 may retain efficacy at lower doses, a desirable property for lead optimization and in vivo studies.
- [1] Liu J, Ha W, Zhang HX, Shi YP. Ruptured organosilica nanocapsules immobilized acetylcholinesterase coupled with MnO2 nanozyme for screening inhibitors from Inula macrophylla. Nanoscale. 2023;15(43):17464-17472. doi:10.1039/d3nr04025a. PMID: 37860933. View Source
